UDP-GalNAc (disodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

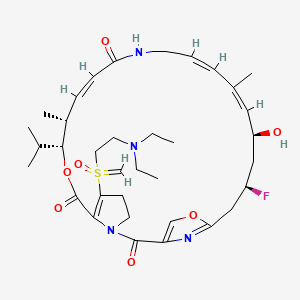

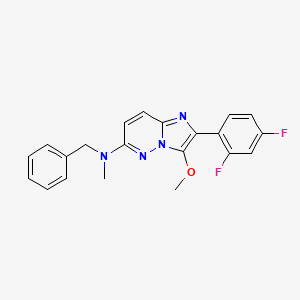

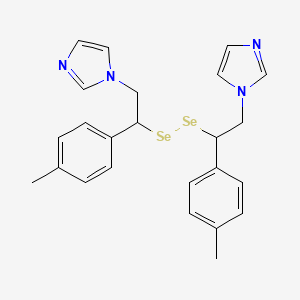

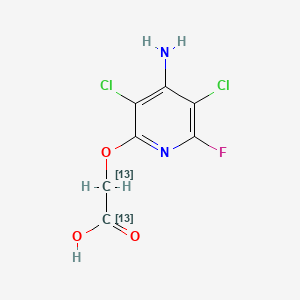

Uridine diphosphate N-acetylgalactosamine (disodium) is a nucleotide sugar composed of uridine diphosphate and N-acetylgalactosamine. It is a crucial building block for the production of glycoproteins and glycolipids in the body. This compound serves as a precursor for the synthesis of mucin-type O-glycans, which are essential components of mucus and play significant roles in biological processes such as cell signaling, immune defense, and lubrication of the digestive tract .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of uridine diphosphate N-acetylgalactosamine (disodium) can be achieved through enzymatic synthesis. One common method involves the use of glycosyltransferases, which transfer N-acetylgalactosamine residues to substrates. The enzymatic route offers high regio- and stereo-selectivity without the need for protection of functional groups .

Industrial Production Methods

Industrial production of uridine diphosphate N-acetylgalactosamine (disodium) typically involves the use of N-acetylhexosamine 1-kinase and N-acetylglucosamine uridyltransferase enzymes. These enzymes facilitate the conversion of N-acetylglucosamine or N-acetylgalactosamine to their respective 1-phosphates, followed by pyrophosphorylation to produce the nucleotide sugar .

Chemical Reactions Analysis

Types of Reactions

Uridine diphosphate N-acetylgalactosamine (disodium) undergoes various chemical reactions, including:

Interconversion Reactions: It can be interconverted to uridine diphosphate N-acetylglucosamine through the action of UDP-galactose 4’-epimerase.

Glycosylation Reactions: It acts as a donor substrate for glycosyltransferases, transferring N-acetylgalactosamine residues to acceptor molecules.

Common Reagents and Conditions

Common reagents used in these reactions include glycosyltransferases and UDP-galactose 4’-epimerase. The reactions typically occur under mild conditions, often in aqueous solutions at physiological pH .

Major Products Formed

The major products formed from these reactions include glycoproteins and glycolipids, which are essential for various biological functions .

Scientific Research Applications

Uridine diphosphate N-acetylgalactosamine (disodium) has numerous scientific research applications:

Mechanism of Action

Uridine diphosphate N-acetylgalactosamine (disodium) exerts its effects by serving as a donor substrate for glycosyltransferases. These enzymes transfer N-acetylgalactosamine residues to acceptor molecules, initiating mucin-type O-glycosylation. This process is crucial for the formation of glycoproteins and glycolipids, which play vital roles in cell signaling, immune defense, and other biological functions .

Comparison with Similar Compounds

Similar Compounds

Uridine diphosphate N-acetylglucosamine: Similar in structure and function, it is also involved in glycosylation processes.

Uridine diphosphate galactose: Another nucleotide sugar that participates in glycosylation.

Uniqueness

Uridine diphosphate N-acetylgalactosamine (disodium) is unique due to its specific role in mucin-type O-glycosylation, which is essential for the production of mucus and other glycoproteins involved in various biological processes .

Properties

Molecular Formula |

C17H25N3Na2O17P2 |

|---|---|

Molecular Weight |

651.3 g/mol |

IUPAC Name |

disodium;[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C17H27N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11+,12+,13-,14?,15-,16-;;/m1../s1 |

InChI Key |

HXWKMJZFIJNGES-GIGGDGPWSA-L |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@@H](C([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12396395.png)

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)